An In-depth Technical Guide to Amino-PEG5-CH2CO2H: Properties, Applications, and Protocols for Advanced Bioconjugation
An In-depth Technical Guide to Amino-PEG5-CH2CO2H: Properties, Applications, and Protocols for Advanced Bioconjugation
This guide provides a comprehensive technical overview of Amino-PEG5-CH2CO2H, a heterobifunctional polyethylene glycol (PEG) linker. Intended for researchers, scientists, and drug development professionals, this document delves into the core properties, diverse applications, and detailed experimental protocols related to this versatile molecule. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for effective implementation in the laboratory.
Introduction: The Versatility of a Heterobifunctional PEG Linker
Amino-PEG5-CH2CO2H is a discrete PEG derivative that possesses two distinct functional groups at its termini: a primary amine (-NH2) and a carboxylic acid (-CH2CO2H), separated by a five-unit polyethylene glycol chain.[1][2] This unique architecture makes it an invaluable tool in bioconjugation and drug delivery. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecules, a critical attribute for in vivo applications.[3][4] By creating a hydrophilic shield, PEGylation can reduce non-specific protein adsorption (opsonization), minimize clearance by the immune system, and prolong the systemic circulation time of therapeutic agents.[3][5]
The true utility of Amino-PEG5-CH2CO2H lies in its heterobifunctionality. The terminal amine and carboxylic acid groups allow for the sequential and controlled conjugation of two different molecules, providing precise control over the final construct's architecture.[3] This capability is paramount in the development of complex biomolecules such as antibody-drug conjugates (ADCs), targeted nanoparticles, and various bioconjugates for research and therapeutic purposes.[4][6]
Physicochemical Properties of Amino-PEG5-CH2CO2H
A thorough understanding of the physicochemical properties of Amino-PEG5-CH2CO2H is essential for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | [7] |
| Synonyms | H2N-PEG5-CH2COOH, Amino-PEG5-acetic acid | [7][8] |
| CAS Number | 141282-35-1 | [1][2][8] |
| Molecular Formula | C12H25NO7 | [1][7] |
| Molecular Weight | 295.33 g/mol | [7][8] |
| Purity | Typically ≥95% - >98% | [1][9][10] |
| Appearance | White solid or colorless liquid | [8][11] |
| Solubility | Soluble in water, DMSO, DMF | [11] |
| Storage Conditions | Store at -20°C, protect from light | [1][2][10][12] |
Core Applications and Methodologies
The dual reactivity of Amino-PEG5-CH2CO2H opens up a wide array of applications in biomedical research and drug development. This section will explore some of the key applications and provide detailed protocols for their implementation.
Surface Modification of Nanoparticles
PEGylation is a widely adopted strategy to improve the in vivo performance of nanoparticles by enhancing their stability and prolonging circulation time.[3][13] Amino-PEG5-CH2CO2H is an excellent candidate for this purpose, allowing for the creation of a biocompatible surface with a terminal functional group available for further modification.
The choice of a two-step conjugation process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is deliberate. EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable in aqueous solutions. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine of Amino-PEG5-CH2CO2H to form a stable amide bond.[3][14] This two-step process increases the efficiency of the conjugation reaction and minimizes side reactions.
This protocol outlines the covalent attachment of Amino-PEG5-CH2CO2H to a surface presenting carboxylic acid functional groups.
Materials:
-
Carboxylated nanoparticles
-
Amino-PEG5-CH2CO2H
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)
-
Coupling Buffer: PBS (Phosphate-buffered saline, 0.1 M, pH 7.2-7.4)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., centrifugation, dialysis)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[15] Sonicate the suspension to ensure homogeneity.[5]
-
Carboxyl Group Activation: Add a 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension.[15] Incubate for 15-30 minutes at room temperature with gentle stirring.[5][15]
-
PEGylation: Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer.[15] Immediately add a 10-50 fold molar excess of Amino-PEG5-CH2CO2H solution to the activated nanoparticle suspension.[15]
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
Quenching: Add the Quenching Solution to stop the reaction by reacting with any remaining activated carboxyl groups.
-
Purification: Remove unreacted PEG linker and coupling reagents by repeated centrifugation and resuspension in a suitable buffer, or by dialysis.[5][15]
-
Characterization: Characterize the modified nanoparticles for their hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[5]
Caption: Workflow for Nanoparticle Surface Modification.
Bioconjugation and Antibody-Drug Conjugate (ADC) Development
Amino-PEG5-CH2CO2H is a valuable linker for conjugating biomolecules, such as proteins, peptides, and antibodies.[16][17] In the context of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and overall efficacy.[4][14][18]
The reaction between an NHS ester and a primary amine is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9).[17][19] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond.[19] It is crucial to use an amine-free buffer, such as PBS, as buffers containing primary amines (e.g., Tris or glycine) will compete with the intended reaction.[20][21]
This protocol describes the conjugation of a molecule activated with an NHS ester to the primary amine of Amino-PEG5-CH2CO2H, which would have been previously conjugated to another molecule through its carboxyl group.
Materials:
-
Amino-PEG5-CH2CO2H-conjugated molecule
-
NHS ester-activated molecule (e.g., a fluorescent dye, a small molecule drug)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5[19]
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Reagent Preparation: Dissolve the Amino-PEG5-CH2CO2H-conjugated molecule in the Reaction Buffer.
-
NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[19]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the Amino-PEG5-CH2CO2H-conjugated molecule solution.[19]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light if using a light-sensitive molecule.[19]
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.[19]
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
Caption: Amine-NHS Ester Conjugation Reaction.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of Amino-PEG5-CH2CO2H.
-
Storage: The compound should be stored at -20°C and protected from light.[1][2][10][12] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[12]
-
Handling: Many PEG reagents are viscous oils or low-melting solids that can be difficult to weigh accurately.[11] It is recommended to create a stock solution by dissolving the compound in a suitable solvent like water, DMSO, or DMF.[11] Before opening the vial, it should be equilibrated to room temperature to avoid moisture condensation.[20]
Conclusion
Amino-PEG5-CH2CO2H is a highly versatile heterobifunctional linker that offers significant advantages in the fields of bioconjugation, drug delivery, and nanotechnology. Its defined length, hydrophilicity, and dual reactivity provide researchers with precise control over the design and synthesis of complex biomolecular constructs. By understanding its fundamental properties and applying the detailed protocols provided in this guide, scientists and drug development professionals can effectively leverage Amino-PEG5-CH2CO2H to advance their research and develop innovative therapeutic and diagnostic agents.
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Amino-PEG5-CH2CO2H. CD Bioparticles. [Link]
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Amino-PEG5-CH2CO2H | C12H25NO7 | CID 21252464. PubChem. [Link]
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Amino-PEG5-acetic acid. Chem-Impex. [Link]
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Amino-PEG5-CH2CO2H,NH2-PEG5-CH2COOH. Shaanxi new research bomei biological technology co., LTD. [Link]
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Protocol for PEG NHS Reagents. AxisPharm. [Link]
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Novel reactive PEG for amino group conjugation. RSC Publishing. [Link]
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Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]
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Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents. PubMed. [Link]
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Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Springer. [Link]
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